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Compound of Interest

Compound Name: 4-Methoxybenzenesulfonamide

Cat. No.: B072560 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-
methoxybenzenesulfonamide, a key intermediate in the synthesis of various

pharmaceuticals. The interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data is crucial for its identification, purity assessment, and

structural elucidation in drug discovery and development.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR,

IR, and Mass Spectra of 4-Methoxybenzenesulfonamide.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

7.74 d 8.8 2H
H-2, H-6

(aromatic)

6.88 d 8.4 2H
H-3, H-5

(aromatic)

4.95 (broad s) s - 2H -SO₂NH₂

3.80 s - 3H -OCH₃

d = doublet, s = singlet

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
Chemical Shift (δ) ppm Assignment

163.1 C-4 (aromatic)

136.7 C-1 (aromatic)

129.3 C-2, C-6 (aromatic)

114.2 C-3, C-5 (aromatic)

55.6 -OCH₃

Table 3: Key IR Absorption Data (KBr Pellet)
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Frequency (cm⁻¹) Intensity
Functional Group
Assignment

3330, 3240 Strong, Sharp N-H stretch (sulfonamide)

3080, 3010 Medium Aromatic C-H stretch

2960, 2840 Medium Aliphatic C-H stretch (-OCH₃)

1595, 1495 Strong Aromatic C=C stretch

1330, 1160 Strong
Asymmetric and Symmetric

SO₂ stretch

1260 Strong C-O stretch (aryl ether)

830 Strong
p-disubstituted benzene C-H

bend

Table 4: Mass Spectrometry Data (Electron Ionization -
EI)

m/z Relative Intensity (%) Proposed Fragment

187 45 [M]⁺ (Molecular Ion)

171 100 [M - NH₂]⁺

156 20 [M - OCH₃]⁺

108 35 [C₇H₈O]⁺

92 30 [C₆H₄O]⁺

77 25 [C₆H₅]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Approximately 10-20 mg of 4-methoxybenzenesulfonamide was

dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard. The solution was filtered through a glass

wool plug into a 5 mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer.

Data was acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16

transients.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on a 100 MHz spectrometer

with proton decoupling. A spectral width of 250 ppm, a relaxation delay of 2.0 s, and 512

transients were used.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of 4-methoxybenzenesulfonamide was finely ground

with potassium bromide (KBr) in a 1:100 ratio using an agate mortar and pestle. The mixture

was then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR)

spectrometer. The spectrum was scanned from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

A background spectrum of a blank KBr pellet was recorded and subtracted from the sample

spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample was introduced into the mass spectrometer via a gas

chromatograph (GC) equipped with a capillary column.

Ionization: Electron Ionization (EI) was used as the ionization method, with an electron

energy of 70 eV.

Mass Analysis: The mass spectrum was obtained using a quadrupole mass analyzer,

scanning a mass-to-charge (m/z) range of 50-500 amu.

Spectroscopic Analysis Workflow
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The logical workflow for the analysis of spectroscopic data is crucial for accurate structural

elucidation.

Sample Preparation

Data Acquisition

Data Analysis & Interpretation

Structural Elucidation

4-Methoxybenzenesulfonamide

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Chemical Shifts,
Coupling Constants,

Integration

Functional Group
Identification

Molecular Weight,
Fragmentation Pattern

Verified Structure

Click to download full resolution via product page

Spectroscopic data analysis workflow.

Interpretation of Spectra
¹H NMR Spectrum
The ¹H NMR spectrum clearly indicates the presence of a para-substituted benzene ring with

two distinct doublet signals at 7.74 and 6.88 ppm, characteristic of aromatic protons ortho and

meta to an electron-donating group, respectively. The singlet at 3.80 ppm with an integration of

3H is assigned to the methoxy group protons. The broad singlet at 4.95 ppm, which integrates

to 2H, is characteristic of the amine protons of the sulfonamide group.
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¹³C NMR Spectrum
The ¹³C NMR spectrum shows five distinct signals, consistent with the five unique carbon

environments in the molecule. The signal at 163.1 ppm is assigned to the aromatic carbon

attached to the electron-donating methoxy group (C-4). The signal at 55.6 ppm corresponds to

the carbon of the methoxy group. The remaining aromatic carbon signals are assigned based

on their expected chemical shifts.

IR Spectrum
The IR spectrum provides key information about the functional groups present. The two sharp

bands at 3330 and 3240 cm⁻¹ are characteristic of the symmetric and asymmetric N-H

stretching vibrations of the primary sulfonamide. The strong absorptions at 1330 and 1160

cm⁻¹ are due to the asymmetric and symmetric stretching of the S=O bonds in the sulfonamide

group. The strong band at 1260 cm⁻¹ confirms the presence of the aryl ether C-O bond.

Mass Spectrum
The mass spectrum shows a molecular ion peak [M]⁺ at m/z 187, which corresponds to the

molecular weight of 4-methoxybenzenesulfonamide. The base peak at m/z 171 is attributed

to the loss of an amino radical (-NH₂). Other significant fragments arise from the cleavage of

the methoxy group and further fragmentation of the aromatic ring, providing confirmatory

evidence for the proposed structure.

To cite this document: BenchChem. [Spectroscopic Data Analysis of 4-
Methoxybenzenesulfonamide: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b072560#spectroscopic-data-analysis-of-
4-methoxybenzenesulfonamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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